N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16351706
InChI: InChI=1S/C15H18N2O4/c1-9-12(10(2)21-17-9)8-15(18)16-11-5-6-13(19-3)14(7-11)20-4/h5-7H,8H2,1-4H3,(H,16,18)
SMILES:
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol

N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

CAS No.:

Cat. No.: VC16351706

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide -

Specification

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Standard InChI InChI=1S/C15H18N2O4/c1-9-12(10(2)21-17-9)8-15(18)16-11-5-6-13(19-3)14(7-11)20-4/h5-7H,8H2,1-4H3,(H,16,18)
Standard InChI Key ZNGVLBLOJTYIOH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)CC(=O)NC2=CC(=C(C=C2)OC)OC

Introduction

Structural and Chemical Profile

Molecular Architecture

N-(3,4-Dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide features a central acetamide backbone (CH3CONH\text{CH}_3\text{CONH}) bridging two distinct aromatic systems:

  • A 3,4-dimethoxyphenyl group with methoxy substituents at positions 3 and 4, contributing to electron-rich aromaticity.

  • A 3,5-dimethyl-1,2-oxazol-4-yl group, a five-membered heterocycle containing oxygen and nitrogen atoms, with methyl groups at positions 3 and 5 .

The stereochemistry is achiral, as confirmed by its InChIKey (ZNGVLBLOJTYIOH-UHFFFAOYSA-N), which reflects the absence of stereoisomerism.

Physicochemical Properties

The compound’s physicochemical parameters, critical for drug-likeness assessments, include:

PropertyValue
Molecular Weight290.31 g/mol
LogP (Partition Coefficient)0.83
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area53.79 Ų
Solubility (logSw)-1.17 (Poor aqueous solubility)

These properties suggest moderate lipophilicity and limited water solubility, typical of aromatic acetamides .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Oxazole Ring Formation: Condensation of diketones with hydroxylamine under acidic conditions to generate the 3,5-dimethyl-1,2-oxazole core.

  • Acetamide Coupling: Reaction of the oxazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 3,4-dimethoxyaniline.

Key reaction conditions include:

  • Temperature control (60–80°C) to prevent side reactions.

  • Solvent selection (e.g., dichloromethane or tetrahydrofuran) to enhance intermediate solubility.

Analytical Characterization

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR confirms methoxy proton signals at δ 3.75–3.85 ppm and acetamide NH resonance at δ 8.2 ppm.

  • Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 291.12 ([M+H]+^+).

Compound NameKey Structural DifferencesReported Activity
N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-Dimethyl-3-Oxo-2-Phenylpyrazol-4-yl)Amino]-1,3,4-Thiadiazol-2-yl]Sulfanyl]AcetamideThiophene and thiadiazole ringsAnti-inflammatory (COX-2 inhibition)
N-(2,5-Dimethoxyphenyl)-2-(3,5-Dimethyl-1,2-Oxazol-4-yl)AcetamideMethoxy group positional isomerUnreported

This comparison underscores the role of substituent positioning in modulating biological activity.

Research Applications and Future Directions

Current Applications

  • Medicinal Chemistry: Serves as a scaffold for designing CNS-active agents due to its ability to cross the blood-brain barrier (predicted logP = 0.83) .

  • Chemical Biology: Used as a probe to study protein-ligand interactions via fluorescence labeling (derivatization at the oxazole ring).

Knowledge Gaps and Opportunities

  • In Vitro Screening: Prioritize assays against neurodegenerative disease targets (e.g., acetylcholinesterase, NMDA receptors).

  • ADMET Profiling: Evaluate metabolic stability in liver microsomes and plasma protein binding.

  • Structural Optimization: Introduce polar groups (e.g., hydroxyl, amine) to improve solubility without compromising target affinity.

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